L-Alanine-15N
Overview
Description
L-Alanine-15N is a stable isotope of alanine, an essential amino acid found in proteins. It is one of the most commonly used stable isotopes in scientific research, due to its wide range of applications. L-Alanine-15N is used in biochemical and physiological studies, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for L-Alanine-15N.
Scientific Research Applications
Conformational Study of Polypeptides : L-Alanine-15N is used in the conformational study of homopolypeptides and copolypeptides. The isotropic 15N chemical shift and chemical shift tensors of L-Alanine-15N provide insights into the main-chain conformations of polypeptides in solid state, such as right-handed and left-handed α-helices, and β-sheet forms (Shoji et al., 1990).
Preparation for Medical Studies : L-Alanine-15N is prepared for use in human medicine to study protein balance without exposing patients to radioactive tracers. This approach improves technical precision and sensitivity for studying 15N distribution in newly synthesized proteins and nucleic acids (Mocanu et al., 1982).
Protein Turnover Evaluation : L-Alanine-15N has been used to study protein turnover in humans. Following administration, the distribution of 15N in blood and urine components was determined, providing insights into the metabolism of alanine and its effective use in body protein synthesis (Jeevanandam et al., 1979).
Investigating Helix Stability : Studies involving 15N-enriched poly(l-alanines) have been conducted to investigate the helix/coil equilibrium in acidic solutions. This has implications for understanding the structural stability of polypeptides (Kricheldorf & Hull, 1984).
Nitrogen Metabolic Studies in Cells : L-Alanine-15N is instrumental in studying nitrogen metabolism in cultured mammalian cells. The redistribution of 15N among extracellular metabolites provides insights into cellular processes like transamination and oxidative deamination (Street et al., 1993).
Enzymatic Synthesis of Amino Acids : Enzymatic methods using L-Alanine-15N have been developed for in vitro synthesis of other 15N-labeled amino acids, demonstrating its utility in biochemical studies and isotope labeling techniques (Chiriac et al., 2010).
properties
IUPAC Name |
(2S)-2-(15N)azanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GZPBOPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473350 | |
Record name | L-Alanine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-15N | |
CAS RN |
25713-23-9 | |
Record name | L-Alanine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.